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Compound of Interest

Compound Name: Elevenostat

Cat. No.: B8236790

Get Quote

For researchers investigating the nuanced roles of Histone Deacetylase 11 (HDAC11), the sole

member of the class IV HDAC family, selecting the appropriate inhibitory tool is critical.

Elevenostat (also known as JB3-22) has been a notable selective inhibitor in this field.

However, a growing landscape of alternative small molecules offers a range of potencies and

selectivities that may be better suited for specific experimental contexts. This guide provides a

detailed comparison of Elevenostat and its key alternatives, supported by available

experimental data, to aid researchers in making an informed decision for their studies.

Performance Comparison of HDAC11 Inhibitors
The inhibitory potency of small molecules against HDAC11 is a key determinant in their

selection. The half-maximal inhibitory concentration (IC50) is a standard measure of this

potency. The following table summarizes the reported IC50 values for Elevenostat and its

primary alternatives. It is important to note that these values are often determined using

different assay methodologies and substrates, which can influence the results. Therefore, direct

comparisons should be made with caution.
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Compound HDAC11 IC50
Other HDAC
Isoform IC50s

Assay
Substrate/Met
hod

Reference(s)

Elevenostat

(JB3-22)
0.235 µM - Not specified

[Source for

Elevenostat

IC50]

17.7 µM -

2-

aminobenzoylate

d 11-

aminoundecanoi

c acid peptide

[Source for

Elevenostat re-

evaluation]

FT895 3 nM
>5 µM for

HDAC1-10

Trifluoroacetyl

lysine compound

[Source for

FT895 3nM

IC50]

0.74 µM
HDAC4: 25 µM,

HDAC8: 9.2 µM

Myristoyl-H3K9

peptide (HPLC

assay)

[1]

SIS17 0.83 µM

>100 µM for

HDAC1, HDAC4,

HDAC8, SIRT1,

SIRT2, SIRT3,

SIRT6

Myristoyl-H3K9

peptide (HPLC

assay)

[1]

0.27 µM -
Myristoyl-SHMT2

peptide
[1]

HDAC11-IN-3 4.1 nM - Not specified

[Source for

HDAC11-IN-3

IC50]

Key Alternatives to Elevenostat
FT895: This compound has been reported as a highly potent and selective HDAC11 inhibitor,

with a reported IC50 in the low nanomolar range. [Source for FT895 3nM IC50] However, a

separate study using a more physiologically relevant myristoylated peptide substrate reported a
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lower potency (IC50 = 0.74 µM) and some off-target activity against HDAC4 and HDAC8 at

higher concentrations.[1] FT895 has been utilized in cellular and in vivo studies, demonstrating

effects on myeloproliferative neoplasms and antifungal immunity. [Source for FT895

applications]

SIS17: Recognized for its high selectivity, SIS17 shows minimal inhibition of other HDAC

isoforms, even at high concentrations.[1] Its potency against HDAC11 is in the sub-micromolar

range and it has been shown to effectively inhibit the demyristoylation of a known cellular

HDAC11 substrate, serine hydroxymethyltransferase 2 (SHMT2), demonstrating its cell

permeability and target engagement.[1]

HDAC11-IN-3: A potent inhibitor with a reported IC50 in the low nanomolar range, HDAC11-IN-

3 has demonstrated significant anti-leukemic activity by inducing apoptosis in acute myeloid

leukemia (AML) cell lines. [Source for HDAC11-IN-3 IC50]

Signaling Pathways and Experimental Workflows
To visualize the biological context of HDAC11 inhibition and the methodologies used to assess

it, the following diagrams are provided.
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Caption: Key signaling pathways modulated by HDAC11 activity.
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Biochemical IC50 Determination Cellular Target Engagement (NanoBRET™)

Prepare assay buffer and
recombinant HDAC11 enzyme

Pre-incubate HDAC11 with
- inhibitor or DMSO (control)

Serially dilute test compounds
(e.g., Elevenostat, FT895, SIS17)

Initiate reaction by adding
fluorogenic or myristoylated peptide substrate

Incubate at 37°C

Measure signal (fluorescence or
- HPLC peak area)

Calculate % inhibition and
- determine IC50 values

Transfect cells with
HDAC11-NanoLuc® fusion vector

Culture cells and add
NanoBRET™ tracer

Add test compounds at
varying concentrations

Add Nano-Glo® substrate

Measure donor and acceptor
emission

Calculate NanoBRET™ ratio

Determine intracellular IC50

Click to download full resolution via product page

Caption: Generalized workflows for biochemical and cellular HDAC11 inhibition assays.

Experimental Protocols
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Detailed experimental protocols are crucial for the reproducibility and comparison of findings.

Below are representative methodologies for key experiments cited in the evaluation of HDAC11

inhibitors.

Biochemical HDAC11 Inhibition Assay (HPLC-based)
This protocol is adapted from a method used to evaluate the potency of SIS17 and FT895.[1]

Reagents and Materials:

Recombinant human HDAC11 enzyme

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

Myristoyl-H3K9 peptide substrate

Test compounds (Elevenostat, FT895, SIS17) dissolved in DMSO

Stop Solution: 1% Trifluoroacetic acid (TFA) in water

HPLC system with a C18 column

Procedure:

1. Prepare serial dilutions of the test compounds in Assay Buffer.

2. In a microplate, add 10 µL of the diluted compound or DMSO (vehicle control) to each

well.

3. Add 20 µL of HDAC11 enzyme (final concentration ~20 nM) to each well and pre-incubate

for 10 minutes at 37°C.

4. Initiate the reaction by adding 20 µL of the myristoyl-H3K9 peptide substrate (final

concentration ~15 µM).

5. Incubate the reaction mixture for 60 minutes at 37°C.

6. Stop the reaction by adding 50 µL of Stop Solution.
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7. Analyze the samples by HPLC to separate the acylated and deacetylated peptide

fragments.

8. Quantify the peak areas corresponding to the substrate and product.

9. Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control.

10. Determine the IC50 value by fitting the dose-response curve using a suitable software

(e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a general framework for assessing the intracellular binding of an inhibitor

to HDAC11.

Reagents and Materials:

HEK293T cells

HDAC11-NanoLuc® fusion vector and control vector

Transfection reagent (e.g., Lipofectamine® 3000)

Opti-MEM™ I Reduced Serum Medium

NanoBRET™ Tracer and Nano-Glo® Substrate

Test compounds dissolved in DMSO

Procedure:

1. Cell Transfection:

Plate HEK293T cells in a 6-well plate and grow to ~70-90% confluency.

Transfect the cells with the HDAC11-NanoLuc® fusion vector or a control vector

according to the manufacturer's protocol.
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Incubate for 24-48 hours post-transfection.

2. Assay:

Harvest and resuspend the transfected cells in Opti-MEM™.

Add the NanoBRET™ Tracer to the cell suspension at the recommended concentration

and incubate.

Dispense the cell-tracer mix into a white 96-well assay plate.

Add the test compounds at various concentrations to the wells.

Add the Nano-Glo® Substrate to all wells.

Read the plate on a luminometer equipped with filters to measure donor emission (460

nm) and acceptor emission (618 nm).

3. Data Analysis:

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

Plot the NanoBRET™ ratio against the log of the compound concentration.

Determine the intracellular IC50 value from the resulting dose-response curve.

Conclusion
While Elevenostat remains a valuable tool for HDAC11 research, several compelling

alternatives now exist. FT895 and HDAC11-IN-3 offer high potency, though selectivity,

particularly for FT895, should be carefully considered and validated in the experimental system

of choice. SIS17 stands out for its exceptional selectivity, making it an excellent choice for

studies aiming to dissect the specific functions of HDAC11 without confounding off-target

effects. The choice of inhibitor will ultimately depend on the specific research question, the

required potency, and the importance of isoform selectivity. Researchers are encouraged to

carefully review the available data and, where possible, perform their own validation

experiments to ensure the chosen inhibitor is the most appropriate tool for their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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